

Molecular structure and IUPAC name of 3-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Bromo-4-chloropyridin-2-amine

Cat. No.: B1524805

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-4-chloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-chloropyridin-2-amine is a halogenated pyridine derivative that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a bromo, and a chloro group on the pyridine core, provides multiple reactive sites for tailored chemical transformations. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceutical agents. Detailed protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Chemical Identity and Molecular Structure Core Identification

Identifier	Value
IUPAC Name	3-bromo-4-chloropyridin-2-amine[1]
CAS Number	221297-82-1[1][2]
Molecular Formula	C ₅ H ₄ BrClN ₂ [1][2]
Molecular Weight	207.46 g/mol [2]
Canonical SMILES	C1=CC(=C(C(=N1)N)Br)Cl
InChIKey	CNOIGNSHTUNNGC-UHFFFAOYSA-N[1]

Structural Elucidation

The structure of **3-Bromo-4-chloropyridin-2-amine** is defined by a pyridine ring substituted at key positions, creating a molecule with distinct electronic and steric properties.

- Position 2 (Amino Group): The -NH₂ group is a strong electron-donating group, activating the pyridine ring towards certain reactions and serving as a primary nucleophile or a site for further functionalization.
- Position 3 (Bromo Group): The bromine atom is a good leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this position a critical handle for introducing carbon-carbon or carbon-heteroatom bonds.
- Position 4 (Chloro Group): The chlorine atom also acts as a leaving group, though typically less reactive than bromine in cross-coupling reactions, allowing for selective or sequential functionalization.

This trifunctional arrangement makes the molecule a powerful intermediate for building molecular complexity.

Caption: Molecular Structure Diagram.

Synthesis and Purification

The synthesis of **3-Bromo-4-chloropyridin-2-amine** typically involves the selective halogenation of a suitable pyridine precursor. A common and effective route starts from 2-

amino-4-chloropyridine.

Synthetic Protocol: Bromination of 2-Amino-4-chloropyridine

This protocol is based on a well-established method for the selective bromination of activated pyridine rings.^[3]

Causality: The amino group at the C2 position strongly activates the pyridine ring towards electrophilic substitution. The bromination is expected to occur ortho and para to the amino group. Since the para position (C5) is sterically more accessible than the ortho position (C3), careful control of reaction conditions is necessary to achieve selective bromination at C3. N-Bromosuccinimide (NBS) is chosen as the bromine source because it is a mild and selective electrophilic brominating agent, minimizing over-reaction and side products.

Materials:

- 2-amino-4-chloropyridine
- N-Bromosuccinimide (NBS)
- Dichloromethane (DCM)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate (EtOAc)
- Hexanes

Procedure:

- Reaction Setup: Dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.[3]
- Bromination: Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.[3]
- Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).[3]
- Work-up:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield **3-Bromo-4-chloropyridin-2-amine** as a solid.

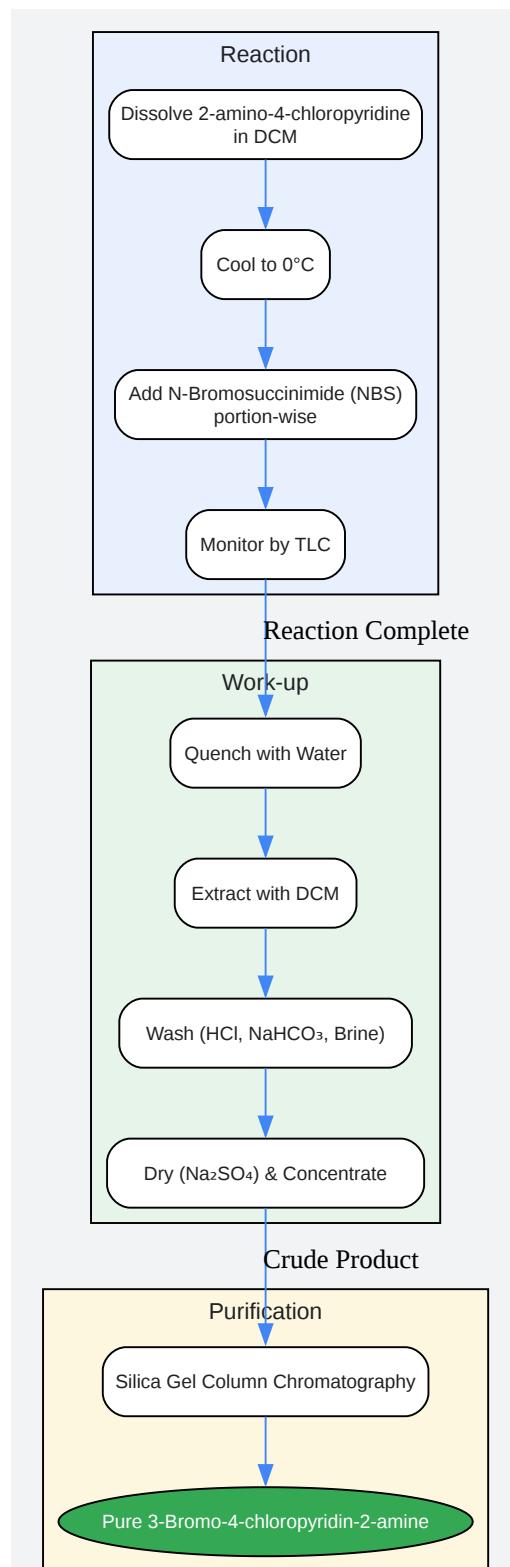


Figure 2: Synthesis and Purification Workflow

[Click to download full resolution via product page](#)**Caption: Workflow for Synthesis and Purification.**

Reactivity and Applications in Drug Discovery

The utility of **3-Bromo-4-chloropyridin-2-amine** stems from the differential reactivity of its functional groups, which allows for a stepwise and controlled introduction of molecular diversity.

Reactivity Profile

- Amino Group (-NH₂): The primary amine is nucleophilic and can undergo a wide range of reactions including acylation, alkylation, and diazotization. It can also be used to form fused heterocyclic systems. The reactivity of 2-aminopyridines is well-documented, allowing for predictable transformations.[4][5][6]
- Bromo Group (-Br): The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of aryl, heteroaryl, alkyl, and alkyne fragments, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
- Chloro Group (-Cl): The C-Cl bond is less reactive than the C-Br bond in typical cross-coupling conditions. This difference in reactivity allows for selective functionalization at the C3 position while leaving the C4 position intact for subsequent transformations.

Applications as a Pharmaceutical Intermediate

This compound is a key building block for a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The ability to perform selective cross-coupling reactions at the C3 position followed by further modification at the C2 or C4 positions makes it an ideal scaffold for library synthesis in lead optimization campaigns.[7]

Physicochemical and Safety Data

Physical Properties

Property	Value	Source
Appearance	Solid / Crystalline Powder	[7]
Molecular Weight	207.45 g/mol	[1]
Melting Point	128-132 °C	[7]

Safety and Handling

Hazard Statements:

- H302: Harmful if swallowed[1]
- H315: Causes skin irritation[1]
- H320: Causes eye irritation[1]
- H335: May cause respiratory irritation[1]

Precautionary Measures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

3-Bromo-4-chloropyridin-2-amine is a strategically important intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactivity profile allows for selective and sequential functionalization, providing a robust platform for the rapid generation of diverse molecular architectures. A thorough understanding of its synthesis, handling, and chemical properties, as outlined in this guide, is essential for leveraging its full potential in research and development, particularly within the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents
[patents.google.com]
- 4. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(μ-H)(μ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 2-AMINOPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Molecular structure and IUPAC name of 3-Bromo-4-chloropyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524805#molecular-structure-and-iupac-name-of-3-bromo-4-chloropyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com